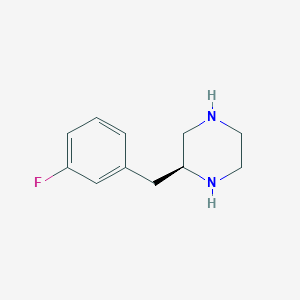

(S)-2-(3-fluorobenzyl)piperazine

Description

(S)-2-(3-Fluorobenzyl)piperazine is a chiral piperazine derivative featuring a 3-fluorobenzyl substituent at the second position of the piperazine ring. The S-configuration introduces stereoselectivity, which is critical for optimizing receptor binding and minimizing off-target effects in therapeutic applications . The 3-fluoro substitution on the benzyl group enhances metabolic stability and modulates electronic properties, improving interactions with hydrophobic pockets in biological targets. Piperazine derivatives are widely explored for their versatility in drug design, particularly in central nervous system (CNS) agents, anticancer therapies, and antimicrobials .

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(2S)-2-[(3-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2/t11-/m0/s1 |

InChI Key |

VXNNJHLNYUADKJ-NSHDSACASA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CC2=CC(=CC=C2)F |

Canonical SMILES |

C1CNC(CN1)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-fluorobenzyl)piperazine typically involves the reaction of piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can improve the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and base concentration can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Substituted derivatives with nucleophiles attached to the benzyl group.

Scientific Research Applications

(S)-2-(3-fluorobenzyl)piperazine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-(2-Fluorobenzyl)piperazine Triazoles ()

- Substituent Position : 2-fluoro on the benzyl group.

- Key Features : Triazole ring introduced via click chemistry (Cu-catalyzed azide-alkyne cycloaddition).

- Biological Activity : Anticancer activity (exact targets unspecified), likely due to triazole-mediated hydrogen bonding and improved bioavailability .

2-(4-Fluorophenyl)piperazine ()

- Substituent Position : 4-fluoro on a phenyl ring directly attached to piperazine.

- Biological Activity : Found in antidepressants and antipsychotics (e.g., aripiprazole analogs).

- Comparison : The phenyl vs. benzyl substitution alters spatial orientation and electronic effects. The 4-fluoro group may enhance π-π stacking but reduce flexibility compared to the 3-fluorobenzyl group .

6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone ()

- Substituent Position: 2-fluoro on a phenyl ring conjugated to pyridazinone.

- Key Features: Pyridazinone core introduces hydrogen-bonding sites.

- Biological Activity: Antihypertensive or cardiotonic effects (common for pyridazinone derivatives).

- Comparison: The 2-fluorophenyl-pyridazinone system diverges pharmacologically from benzyl-piperazines, targeting different pathways (e.g., phosphodiesterase inhibition) .

Functional Group Modifications

PMS 812 (S-21663) ()

- Structure : 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinyl-piperazine.

- Key Features : Dichlorobenzyl and imidazoline groups.

- Biological Activity : Potent antidiabetic agent via insulin secretion enhancement.

- Comparison: The dichlorobenzyl group increases lipophilicity and receptor affinity compared to mono-fluoro substitution. However, higher halogenation may raise toxicity risks .

Compound A ()

- Structure : (S)-4-Benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine.

- Key Features : Bromo and methyl substituents on the aryl ring.

- Biological Activity : Antiproliferative activity against K-562 leukemia cells (IC50 = 30.10 ± 1.6 μg/mL).

- Comparison : Bulkier substituents (bromo, methyl) may improve DNA intercalation but reduce solubility compared to fluorinated analogs .

Stereochemical and Metabolic Considerations

- (S)-Configuration : The S-enantiomer of 2-(3-fluorobenzyl)piperazine likely offers superior target selectivity over racemic mixtures, as seen in other chiral piperazines (e.g., aripiprazole) .

- Metabolic Stability: Fluorine at the 3-position resists oxidative degradation (cf. 2- or 4-fluoro isomers), as observed in fluoroquinolone metabolism .

Research Implications

- Stereochemistry : The S-configuration in (S)-2-(3-fluorobenzyl)piperazine should be prioritized for target-specific drug design.

- Fluorine Position : Meta-substitution (3-fluoro) balances electronic effects and steric bulk, making it favorable over ortho/para positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.